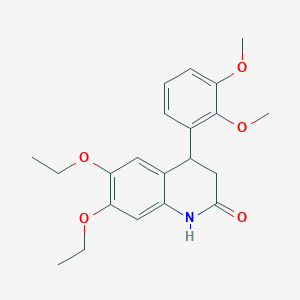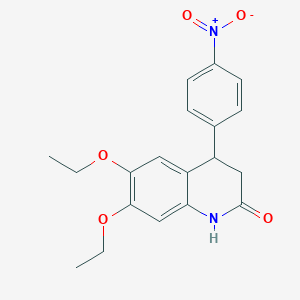
5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMPQ, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMPQ belongs to the class of quinolinone derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer activities may be attributed to its ability to inhibit the activity of COX-2 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer activities, 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has also been reported to exhibit antioxidant properties. In a study conducted by Lee et al. (2016), 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone was found to protect against oxidative stress-induced cell damage in human liver cells. Furthermore, 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone was also found to reduce the production of reactive oxygen species, suggesting its potential as an antioxidant agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is its high purity, which can be obtained through the synthesis method described above. Furthermore, 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit potent biological activities at relatively low concentrations, making it a cost-effective option for research purposes. However, one limitation of using 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for research on 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. One potential area of research is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone's anti-cancer properties suggest its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone and to identify its potential side effects and toxicity.
In conclusion, 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a promising candidate for further research in various fields. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In a study conducted by Kim et al. (2016), 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. Furthermore, 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone was also found to induce apoptosis in human colorectal cancer cells, suggesting its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-9-25-17-8-6-5-7-14(17)15-12-19(22)21-16-10-13(23-2)11-18(24-3)20(15)16/h5-8,10-11,15H,4,9,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEOWKIZESEXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(3-fluorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4263039.png)





![6,7-diethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263082.png)






